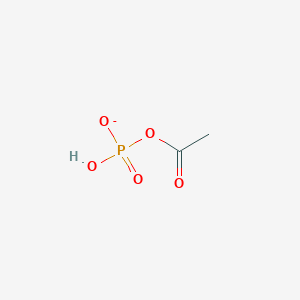
Acetyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl phosphate(1-) is an acyl monophosphate(1-) that is the conjugate base of acetyl dihydrogen phosphate. It has a role as an Escherichia coli metabolite. It is a conjugate base of an acetyl dihydrogen phosphate. It is a conjugate acid of an acetyl phosphate(2-).
Applications De Recherche Scientifique
Biochemical Applications
1.1 Enzymatic Reactions
Acetyl hydrogen phosphate plays a crucial role as a substrate in enzymatic reactions, particularly involving acetate kinase. Salts of monoacetyl phosphate can be utilized to facilitate reactions where adenosine triphosphate (ATP) is involved. The process for preparing these salts has been documented, indicating their utility in laboratory settings .
Table 1: Enzymatic Reactions Involving this compound
| Reaction Type | Enzyme Involved | Role of this compound |
|---|---|---|
| Acetylation | Acetate Kinase | Substrate |
| Protein Modification | Various Acetyltransferases | Acetyl donor |
1.2 Metabolic Studies
Research has demonstrated that this compound is a metabolite in organisms such as Escherichia coli and humans. It is involved in various metabolic pathways, influencing processes like oxidative phosphorylation and mitochondrial respiration . Studies have shown that it can modulate mitochondrial permeability transition pores, affecting cellular energy metabolism .
Structural and Functional Studies
2.1 Protein Acetylation
this compound serves as an acetyl donor for the acetylation of lysine residues on proteins. This post-translational modification is critical for regulating protein function and cellular processes. Recent studies utilized mass spectrometry to identify the global effects of this compound on protein acetylation in E. coli, highlighting its role in modifying essential metabolic enzymes .
Table 2: Key Findings on Protein Acetylation
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Lysine Acetylation | Mass Spectrometry | Identified thousands of modified lysines |
| Enzyme Functionality | Kinetic Analysis | Altered activity of central metabolic enzymes |
Industrial Applications
3.1 Cosmetic Formulations
this compound is utilized in cosmetic formulations as a pH adjuster and stabilizing agent. Its ability to enhance the stability of emulsions makes it valuable in the cosmetic industry .
3.2 Pharmaceutical Development
In pharmaceuticals, this compound is explored for its potential as a drug delivery system due to its ability to modify the release profiles of active compounds.
Case Studies
4.1 Influence on Mitochondrial Function
A study investigated the impact of this compound on mitochondrial respiration under varying pH conditions, revealing that it slows down mitochondrial swelling induced by calcium ions, thereby protecting mitochondrial integrity .
4.2 Protein Modification Mechanisms
Another study focused on the mechanisms by which this compound mediates lysine acetylation in proteins, providing insights into non-enzymatic and enzymatic pathways for protein modification .
Propriétés
Formule moléculaire |
C2H4O5P- |
|---|---|
Poids moléculaire |
139.02 g/mol |
Nom IUPAC |
acetyl hydrogen phosphate |
InChI |
InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-1 |
Clé InChI |
LIPOUNRJVLNBCD-UHFFFAOYSA-M |
SMILES |
CC(=O)OP(=O)(O)[O-] |
SMILES canonique |
CC(=O)OP(=O)(O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















